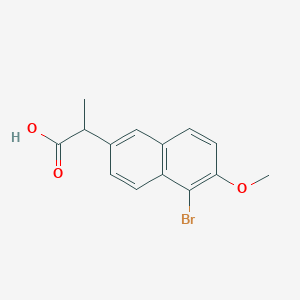

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWXNBIQCMXSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30950307 | |

| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27655-95-4 | |

| Record name | (±)-5-Bromonaproxen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27655-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1)-5-Bromo-6-methoxy-alpha-methylnaphthalene-2-acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027655954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30950307 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-5-bromo-6-methoxy-α-methylnaphthalene-2-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Electrophilic Aromatic Substitution

The most straightforward method involves brominating naproxen (2-(6-methoxy-2-naphthyl)propanoic acid) at the 5-position of the naphthalene ring. This is achieved using bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds in dichloromethane (DCM) at room temperature, leveraging the directing effects of the methoxy group at position 6.

Reaction Conditions

-

Catalyst : FeBr₃ (0.1–1.0 equiv)

-

Solvent : Dichloromethane or acetic acid

-

Temperature : 20–25°C

The methoxy group activates the naphthalene ring, directing electrophilic attack to the 5-position. Side products, such as 7-bromo isomers, are minimized by controlling stoichiometry and reaction time.

Bromination of Naphthalene Precursors

Synthesis via 6-Methoxy-2-propionylnaphthalene

Bromination is performed at an earlier synthetic stage to improve regioselectivity. 6-Methoxy-2-propionylnaphthalene is treated with Br₂ in DCM using FeBr₃, yielding 5-bromo-6-methoxy-2-propionylnaphthalene. Subsequent hydrolysis of the propionyl group to propanoic acid is achieved via alkaline conditions (e.g., NaOH/H₂O).

Key Steps

Friedel-Crafts Acylation Route

5-Bromo-6-methoxynaphthalene undergoes Friedel-Crafts acylation with propionyl chloride (CH₃CH₂COCl) in the presence of AlCl₃. This introduces the propionyl group at position 2, followed by oxidation to the carboxylic acid.

Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Acylation | AlCl₃ (1.5 equiv), DCM, 0°C | 78% |

| Oxidation | KMnO₄, H₂O, 60°C | 88% |

Multi-Step Industrial Synthesis

Continuous Flow Bromination

Industrial processes utilize continuous flow reactors for scalability and safety. Naproxen is dissolved in DCM and mixed with NBS and FeBr₃ in a tubular reactor. The system operates at 50–80°C with a residence time of 10–15 minutes, achieving 90% conversion.

Advantages

Catalytic Dehydrogenation and Epoxidation

A patent-pending method (US5286902A) involves:

-

Dehydrogenation : 2-methoxy-6-isopropylnaphthalene is dehydrogenated to 2-methoxy-6-isopropenylnaphthalene using Pt/C at 200–250°C.

-

Epoxidation : The olefin reacts with a hydroperoxide derivative (e.g., tert-butyl hydroperoxide) catalyzed by Mo(CO)₆, forming an epoxide intermediate.

-

Acid-Catalyzed Rearrangement : The epoxide is rearranged to the aldehyde, which is oxidized to the carboxylic acid.

Key Data

| Step | Catalyst | Temperature | Yield |

|---|---|---|---|

| Dehydrogenation | Pt/C (5% w/w) | 220°C | 82% |

| Epoxidation | Mo(CO)₆ (0.25 mol%) | 70°C | 75% |

| Oxidation | Pd(OAc)₂ | 80°C | 88% |

Regioselectivity and By-Product Mitigation

The methoxy group at position 6 directs bromination predominantly to position 5 (>95% selectivity). Minor 7-bromo isomers (<5%) are removed via recrystallization from ethanol/water. Computational studies (DFT) confirm the thermodynamic favorability of 5-bromo formation due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol).

Purification and Characterization

Crystallization

Crude product is dissolved in hot ethanol and cooled to 4°C, yielding 95% pure crystals. Further purity (>99%) is achieved via column chromatography (SiO₂, hexane/ethyl acetate).

Analyse Chemischer Reaktionen

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid is primarily recognized as an impurity in the synthesis of naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). Its structural similarity to naproxen allows researchers to study its pharmacological effects and potential therapeutic uses. The compound may provide insights into the development of new analgesics with improved efficacy and safety profiles .

Mechanism of Action Studies

The compound's mechanism of action involves interaction with cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. By studying its effects on COX activity, researchers can better understand the anti-inflammatory properties of brominated naphthalene derivatives and their potential to mitigate pain and inflammation .

Synthesis of Novel Compounds

As a building block in organic synthesis, this compound can be utilized to create more complex molecules. Its unique functional groups enable chemists to explore various reaction mechanisms and develop new derivatives with enhanced biological activities .

Case Study 1: Analgesic Properties

Research has demonstrated that compounds structurally related to naproxen exhibit similar analgesic properties. A study evaluated the anti-inflammatory effects of various brominated naphthalene derivatives, including this compound, showing promising results in reducing inflammation in animal models .

Case Study 2: Synthesis Optimization

A recent investigation focused on optimizing the synthesis of this compound as an impurity standard for naproxen production. The study highlighted the importance of controlling reaction conditions to minimize impurities while maximizing yield, thus enhancing the quality of pharmaceutical formulations .

Wirkmechanismus

The mechanism of action of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes and receptors . The bromine and methoxy groups on the naphthalene ring influence its binding affinity and specificity towards these targets . The propanoic acid moiety plays a crucial role in its pharmacokinetic properties, affecting absorption, distribution, metabolism, and excretion .

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 5-Bromonaproxen and Related Compounds

Structural and Molecular Differences

Halogen Substituents :

- The 5-position halogen (Cl, Br, I) significantly increases molecular weight and lipophilicity compared to unsubstituted Naproxen. For instance, 5-Bromonaproxen (MW: 309.16) is ~34% heavier than Naproxen (MW: 230.26) due to bromine's atomic mass (79.90 vs. hydrogen's 1.01) .

- The iodine analog (5-Iodonaproxen) has the highest molecular weight (356.16 g/mol) due to iodine's larger atomic radius and mass .

Functional Group Modifications :

- O-Demethylnaproxen lacks the methoxy group at the 6-position, reducing its molecular weight (216.23 g/mol) and increasing polarity compared to Naproxen .

Stereochemistry :

- All compounds retain the (2S)-stereochemistry of Naproxen, critical for COX inhibition efficacy .

Biologische Aktivität

2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, commonly referred to as 5-Bromonaproxen , is a chemical compound with the molecular formula and a molecular weight of 309.16 g/mol. It is structurally related to naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). This compound has garnered attention primarily as a pharmaceutical impurity in naproxen manufacturing, yet emerging studies suggest it possesses notable biological activities, particularly anti-inflammatory properties.

Chemical Structure and Properties

The chemical structure of 5-Bromonaproxen includes a naphthalene ring with a bromine atom and a methoxy group, influencing its reactivity and biological activity. The presence of the carboxylic acid group is critical for its interaction with biological targets.

The primary mechanism through which this compound exerts its biological effects is through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). This inhibition leads to a decrease in the production of prostaglandins, which are mediators of inflammation and pain. Thus, it shares similar pharmacological properties with naproxen, making it relevant for treating inflammatory conditions such as arthritis.

Biological Activity Overview

Research indicates that 5-Bromonaproxen exhibits significant anti-inflammatory and analgesic activities. Its effectiveness has been demonstrated in various in vivo models:

- Anti-inflammatory Activity : Studies have shown that at doses around 100 mg/kg, 5-Bromonaproxen significantly reduces inflammation in carrageenan-induced paw edema models.

- Analgesic Activity : The compound has also been tested for analgesic effects using p-benzoquinone-induced abdominal contraction tests, showing promising results comparable to established NSAIDs.

Comparative Analysis

To better understand the biological activity of 5-Bromonaproxen, it is useful to compare it with other related compounds. The following table summarizes key findings from various studies:

| Compound | Anti-inflammatory Activity | Analgesic Activity | Comparison to Naproxen |

|---|---|---|---|

| 5-Bromonaproxen | Significant (100 mg/kg) | High | Similar |

| Naproxen | High | High | Reference |

| Indometacin | Very High | Very High | Higher than both |

Case Studies

- Study on Analgesic Efficacy : In a study assessing the analgesic potential of various naphthalene derivatives, 5-Bromonaproxen was found to have lower ulcerogenic properties compared to naproxen while maintaining comparable analgesic effects. This suggests a potentially safer profile for long-term use in pain management .

- In Vivo Evaluation : Another investigation evaluated the compound's anti-inflammatory effects in animal models, confirming its ability to significantly reduce edema without inducing gastric lesions typically associated with NSAIDs.

Synthesis and Applications

The synthesis of this compound involves several steps, including bromination of 6-methoxynaphthalene followed by acylation. Its primary application lies in quality control as an impurity reference standard in pharmaceutical formulations, particularly for naproxen .

Q & A

Q. What is the role of 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid in pharmaceutical quality control?

This compound is a critical impurity standard (Naproxen Impurity C) in the synthesis of Naproxen, a non-steroidal anti-inflammatory drug. Its presence must be monitored during drug manufacturing to ensure compliance with pharmacopeial limits (e.g., European Pharmacopoeia). Analytical methods like HPLC or LC-MS are employed to quantify this impurity, with reference standards validated for accuracy and precision .

Q. How is this compound structurally characterized?

Key characterization techniques include:

- NMR spectroscopy : To confirm the bromine and methoxy substituents on the naphthalene ring.

- High-resolution mass spectrometry (HRMS) : For verifying the molecular formula (C₁₄H₁₃BrO₃) and isotopic pattern matching bromine.

- X-ray crystallography (if crystalline): To resolve stereochemical details, particularly the (2S)-configuration in the propanoic acid side chain .

Q. What synthetic precursors are used to prepare this compound?

The synthesis involves brominated naphthalene intermediates, such as 6-bromo-2-methoxynaphthalene (CAS 533-70-0), which can be functionalized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the propanoic acid moiety. Evidence from related brominated naphthalene syntheses suggests regioselective bromination and methoxylation steps are critical .

Advanced Research Questions

Q. How can conflicting analytical data for this compound be resolved?

Discrepancies in purity or structural data may arise from:

- Co-eluting impurities : Use orthogonal methods (e.g., HPLC with diode-array detection paired with LC-MS) to distinguish overlapping peaks.

- Degradation products : Perform forced degradation studies (e.g., heat, light, pH stress) to identify labile functional groups.

- Stereochemical ambiguity : Compare experimental NMR data with computational models or enantiomerically pure reference standards .

Q. What strategies optimize the separation of this compound from Naproxen in HPLC analysis?

- Column selection : Use a C18 stationary phase with a mobile phase containing ion-pairing agents (e.g., 0.1% trifluoroacetic acid) to improve resolution.

- Gradient elution : Adjust acetonitrile/water ratios to exploit differences in hydrophobicity.

- Detection wavelength : Optimize UV detection at 254 nm (naphthalene absorption) or 220 nm (carboxylic acid moiety) .

Q. What mechanistic insights explain its formation as a synthetic impurity in Naproxen?

The bromine substituent at the 5-position of the naphthalene ring arises from incomplete regioselectivity during electrophilic bromination. Competing pathways may lead to bromination at alternative positions (e.g., 6- or 7-positions), necessitating kinetic studies to map reaction pathways. Computational modeling (DFT) can predict transition states and optimize bromination conditions .

Q. How does the compound’s pKa influence its solubility and analytical detection?

The carboxylic acid group (pKa ~4.65–4.80, based on analogous propanoic acid derivatives) dictates pH-dependent solubility. In aqueous buffers below pH 4, the protonated form dominates, reducing solubility. For LC-MS, ionization efficiency is enhanced in basic mobile phases (pH >7), where the deprotonated species prevails .

Methodological Guidance

Q. What safety protocols are essential during its synthesis?

Q. How can its stability profile be assessed for long-term storage?

- Accelerated stability studies : Store at 40°C/75% relative humidity for 6 months and monitor degradation via HPLC.

- Light sensitivity : Conduct photostability tests per ICH Q1B guidelines.

- Lyophilization : For hygroscopic batches, lyophilization improves stability by reducing hydrolytic degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.